molecular formula C8H10F2N2O B1442437 (R)-1-(3,5-Difluoropyridin-2-yl)-2-methoxyethanamine CAS No. 1075757-20-8

(R)-1-(3,5-Difluoropyridin-2-yl)-2-methoxyethanamine

Cat. No.: B1442437
CAS No.: 1075757-20-8
M. Wt: 188.17 g/mol
InChI Key: GZWODYWDPZNKNW-ZETCQYMHSA-N
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Description

®-1-(3,5-Difluoropyridin-2-yl)-2-methoxyethanamine is a chiral compound with a pyridine ring substituted with two fluorine atoms at positions 3 and 5, and an ethanamine chain substituted with a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(3,5-Difluoropyridin-2-yl)-2-methoxyethanamine typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 3,5-difluoropyridine.

    Nucleophilic Substitution: The 3,5-difluoropyridine undergoes nucleophilic substitution with a suitable amine to introduce the ethanamine chain.

Industrial Production Methods

Industrial production of ®-1-(3,5-Difluoropyridin-2-yl)-2-methoxyethanamine may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethanamine chain.

    Reduction: Reduction reactions can occur at the pyridine ring, potentially leading to the formation of dihydropyridine derivatives.

    Substitution: The fluorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Oxidation can lead to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction can produce dihydropyridine derivatives.

    Substitution: Substitution reactions can yield a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

®-1-(3,5-Difluoropyridin-2-yl)-2-methoxyethanamine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Biological Studies: The compound is used in studies investigating the effects of fluorinated pyridine derivatives on biological systems.

    Industrial Applications: It is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ®-1-(3,5-Difluoropyridin-2-yl)-2-methoxyethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s ability to penetrate biological membranes and interact with target sites. The methoxy group can influence the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    2,6-Diamino-3,5-difluoropyridine: Used for the synthesis of fluoroquinolone derivatives with antibacterial activity.

    5-Cyclopropyl-6,8-difluoro-7-(2,6-dimethyl-4-pyridinyl)-5H-pyrazolo[4,3-c]quinolin-3(2H)-one: Exhibits antineoplastic activity.

Uniqueness

®-1-(3,5-Difluoropyridin-2-yl)-2-methoxyethanamine is unique due to its specific substitution pattern and chiral nature, which can result in distinct biological activities and chemical properties compared to other fluorinated pyridine derivatives.

Properties

IUPAC Name

(1R)-1-(3,5-difluoropyridin-2-yl)-2-methoxyethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F2N2O/c1-13-4-7(11)8-6(10)2-5(9)3-12-8/h2-3,7H,4,11H2,1H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZWODYWDPZNKNW-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(C1=C(C=C(C=N1)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC[C@@H](C1=C(C=C(C=N1)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40729142
Record name (1R)-1-(3,5-Difluoropyridin-2-yl)-2-methoxyethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40729142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1075757-20-8
Record name (1R)-1-(3,5-Difluoropyridin-2-yl)-2-methoxyethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40729142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(R)-1-(3,5-Difluoropyridin-2-yl)-2-methoxyethanamine
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(R)-1-(3,5-Difluoropyridin-2-yl)-2-methoxyethanamine
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(R)-1-(3,5-Difluoropyridin-2-yl)-2-methoxyethanamine
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(R)-1-(3,5-Difluoropyridin-2-yl)-2-methoxyethanamine
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